molecular formula C8H7NO4 B1296330 3-(Methoxycarbonyl)pyridine-2-carboxylic acid CAS No. 24195-02-6

3-(Methoxycarbonyl)pyridine-2-carboxylic acid

Cat. No. B1296330
CAS RN: 24195-02-6
M. Wt: 181.15 g/mol
InChI Key: PRENKBUQKMUCHQ-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)pyridine-2-carboxylic acid, also known as 3-MPCA, is an organic compound with a molecular formula of C7H7NO4. It is a white crystalline solid that is soluble in water, methanol, and ethyl acetate. 3-MPCA is a versatile compound that has a variety of applications in the fields of biology, medicine, and chemistry.

Scientific Research Applications

Spectroscopic Characterizations and Antimicrobial Activities

3-(Methoxycarbonyl)pyridine-2-carboxylic acid, along with its derivatives, has been subject to spectroscopic (FT-IR and UV-Vis) characterizations and density functional theory (DFT) calculations. These studies have provided insights into the ground state geometries, vibration wavenumbers, first-order hyperpolarizabilities, and molecular electrostatic potential surfaces. The derivatives have demonstrated significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. Furthermore, molecular docking simulations have suggested strong interactions of these compounds with DNA, which could be beneficial in designing new drugs or biologically active molecules Ö. Tamer et al., 2018.

Coordination Compounds and Catalytic Activity

Research on coordination compounds derived from 3-(Methoxycarbonyl)pyridine-2-carboxylic acid has been conducted, focusing on their synthesis and potential application in enantioselective catalysis. These compounds have shown effectiveness in catalyzing nitroaldol and Michael addition reactions, showcasing their utility in organic synthesis P. Jansa et al., 2007.

Palladium-Catalyzed Cyclization and Carbonylation

The palladium-catalyzed cyclization and carbonylation processes using 3-(Methoxycarbonyl)pyridine-2-carboxylic acid derivatives have been developed as an efficient route to produce 4-[(Methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones. This methodology provides a direct path to synthesize complex organic molecules, highlighting the compound's role in facilitating novel synthetic routes G. A. Ardizzoia et al., 2008.

Methoxycarbonylation of Olefins

The methoxycarbonylation of olefins, catalyzed by palladium complexes with 3-(Methoxycarbonyl)pyridine-2-carboxylic acid, is a significant area of research. This process transforms olefins into valuable esters, demonstrating the compound's versatility in organic synthesis and potential applications in industrial chemistry P. Aguirre et al., 2007.

Antioxidant, Anti-inflammatory, and Antiulcer Activities

The conjugation of amino acids with 3-(Methoxycarbonyl)pyridine-2-carboxylic acid derivatives has led to the synthesis of compounds with significant antioxidant, anti-inflammatory, and antiulcer activities. These findings open new avenues for the development of therapeutics based on this chemical scaffold B. B. Subudhi & Shakti Prasanna Sahoo, 2011.

properties

IUPAC Name

3-methoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)5-3-2-4-9-6(5)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRENKBUQKMUCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302885
Record name 3-(methoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)pyridine-2-carboxylic acid

CAS RN

24195-02-6
Record name 24195-02-6
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Record name 3-(methoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxycarbonyl)pyridine-2-carboxylic acid
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